Cyclo(-Arg-Ala-Asp-D-Phe-Val) is a cyclic peptide that belongs to a class of compounds known for their biological activity, particularly in targeting integrin receptors. This compound is significant in biomedical research due to its role in cell adhesion and signaling processes. The cyclic nature of the peptide enhances its stability and bioactivity compared to linear peptides.
Source: Cyclo(-Arg-Ala-Asp-D-Phe-Val) can be synthesized chemically or obtained from various suppliers specializing in peptide synthesis, such as Enzo Life Sciences and Sigma-Aldrich .
Classification: This compound is classified as a cyclic peptide and falls under the category of integrin antagonists, which are studied for their potential therapeutic applications in cancer and other diseases related to cell adhesion and migration .
The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Val) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
The cyclization process often involves the formation of a peptide bond between the terminal amino acids, which can be facilitated by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-hydroxybenzotriazole . The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels, typically ≥98% .
Cyclo(-Arg-Ala-Asp-D-Phe-Val) can undergo various chemical reactions typical for peptides, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. Careful control of reaction conditions is essential to maintain the integrity of the cyclic structure .
Cyclo(-Arg-Ala-Asp-D-Phe-Val) primarily functions as an antagonist of integrin receptors, particularly integrin alpha v beta 3. By binding to these receptors, it inhibits cell adhesion processes that are crucial for tumor growth and metastasis.
The mechanism involves competitive inhibition where Cyclo(-Arg-Ala-Asp-D-Phe-Val) competes with natural ligands for binding sites on integrins. This action can lead to reduced angiogenesis and apoptosis of endothelial cells in tumors .
In vitro studies have shown that this compound effectively inhibits cell adhesion with an IC50 value indicating potency against specific integrin interactions .
Cyclo(-Arg-Ala-Asp-D-Phe-Val) has several significant applications in scientific research:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3